Cas no 2411335-97-0 ((2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide)

(2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide structure
2411335-97-0 structure
商品名:(2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide
CAS番号:2411335-97-0
MF:C16H30N4O2
メガワット:310.435003757477
CID:5356917
PubChem ID:146101026

(2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3952172447
    • (2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide
    • (E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide
    • インチ: 1S/C16H30N4O2/c1-17-15(21)13-20-10-7-14(8-11-20)12-19(4)16(22)6-5-9-18(2)3/h5-6,14H,7-13H2,1-4H3,(H,17,21)/b6-5+
    • InChIKey: FWJNUVLJHZUPRG-AATRIKPKSA-N
    • ほほえんだ: O=C(CN1CCC(CN(C(/C=C/CN(C)C)=O)C)CC1)NC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 388
  • トポロジー分子極性表面積: 55.9
  • 疎水性パラメータ計算基準値(XlogP): 0.1

(2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26574110-0.05g
2411335-97-0 90%
0.05g
$246.0 2023-09-14

(2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide 関連文献

(2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamideに関する追加情報

Introduction to (2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide and Its CAS No. 2411335-97-0

The compound with the CAS number 2411335-97-0 is a sophisticated organic molecule belonging to the class of amides. Its systematic name, (2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide, provides a detailed insight into its structural framework. This intricate structure comprises multiple functional groups, including amine, carbamate, and piperidine moieties, which contribute to its unique chemical properties and potential biological activities.

Recent advancements in chemical biology have highlighted the importance of such complex molecules in drug discovery and development. The presence of multiple nitrogen-containing heterocycles in this compound suggests a high degree of structural complexity, which can be leveraged for designing molecules with specific interactions with biological targets. Specifically, the piperidine ring is a common motif in pharmaceuticals due to its ability to modulate enzyme activity and receptor binding.

The amide functional group in the molecule's structure is another key feature that warrants attention. Amides are well-known for their role as bioisosteres, where they can replace other functional groups while maintaining or even enhancing biological activity. In the context of this compound, the amide group could contribute to its solubility and stability, making it a promising candidate for further investigation.

Moreover, the dimethylamino group attached to the carbon at position 4 enhances the compound's basicity, which can be advantageous in certain pharmacological applications. Basic compounds often exhibit good binding affinity to acidic biological targets such as proteases and kinases. This characteristic makes (2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide a potentially valuable scaffold for developing novel therapeutic agents.

In recent years, there has been significant interest in exploring the pharmacological potential of molecules with piperidine cores. Piperidine derivatives have been extensively studied for their activity against various diseases, including cancer, inflammation, and neurological disorders. The specific substitution pattern in this compound's structure may confer unique properties that make it suitable for targeting specific disease pathways.

The methylcarbamoyl group present in the molecule adds another layer of complexity and functionality. Carbamate groups are known for their ability to form hydrogen bonds and interact with biological targets in a manner similar to carboxylic acid groups. This interaction can be exploited to enhance binding affinity and selectivity in drug design.

Furthermore, the (E)-configuration of the but-2-enamide moiety suggests a particular spatial arrangement of atoms, which can influence the molecule's interactions with biological targets. The (E)-isomer often exhibits different pharmacokinetic properties compared to its (Z)-counterpart, making it an important consideration in drug development.

The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic techniques are employed to construct the intricate framework of this compound while maintaining high purity and yield. The use of protecting groups and careful regioselective reactions is essential to achieve the desired structure without unintended side products.

Efforts are ongoing to explore the biological activity of this compound through both computational modeling and experimental studies. Computational methods such as molecular docking can predict how this molecule might interact with various biological targets, providing insights into its potential therapeutic applications. Experimental validation through in vitro assays can then confirm these predictions and provide further information on its efficacy and safety profile.

The versatility of functional groups within this compound makes it a promising candidate for further exploration in drug discovery. By modifying specific parts of its structure, researchers can fine-tune its properties to optimize its biological activity. This approach aligns with current trends in pharmaceutical research, where personalized medicine and targeted therapy are gaining prominence.

In conclusion, the compound with CAS number 2411335-97-0, specifically identified as (2E)-4-(dimethylamino)-N-methyl-N-({1-[(methylcarbamoyl)methyl]piperidin-4-yl}methyl)but-2-enamide, represents a fascinating example of modern chemical synthesis and drug design. Its complex structure and diverse functional groups make it a compelling candidate for further investigation into potential therapeutic applications. As research continues to uncover new ways to leverage such molecules for medical benefit, compounds like this one are poised to play an important role in future treatments.

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